Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential vs. N–H and Des-Ethyl Analogs
The target compound exhibits an XLogP3 of 2.4, substantially higher than 4-ethyl-3,5-dimethyl-1H-pyrazole (XLogP3 = 1.63 predicted) and 1-(2,2-diethoxyethyl)-1H-pyrazole (XLogP3 = 0.8) [1][2]. This 0.77–1.60 log unit increase translates to a 5.9× to 39.8× greater theoretical octanol/water partition coefficient, indicating superior passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Ethyl-3,5-dimethyl-1H-pyrazole (XLogP3 ≈ 1.63); 1-(2,2-diethoxyethyl)-1H-pyrazole (XLogP3 = 0.8) |
| Quantified Difference | ΔXLogP3 = +0.77 to +1.60 (5.9× to 39.8× Kow increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/LogP predictions (ChemSpider) |
Why This Matters
Higher lipophilicity without H-bond donors predicts improved passive cellular permeability, making this compound preferable for cell-based assays or CNS-targeted library design.
- [1] PubChem CID 51342213: XLogP3-AA = 2.4. View Source
- [2] PubChem CID 19616503 (1-(2,2-diethoxyethyl)-1H-pyrazole): XLogP3 = 0.8; ChemSpider CSID 498075 (4-ethyl-3,5-dimethylpyrazole) ACD/LogP = 2.23. View Source
- [3] XLogP3 difference converted to Kow ratio: ΔLogP = 1.0 corresponds to 10× Kow increase. View Source
